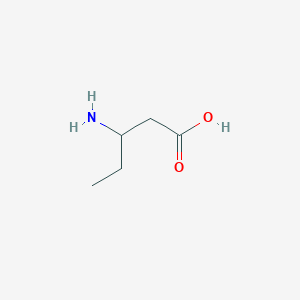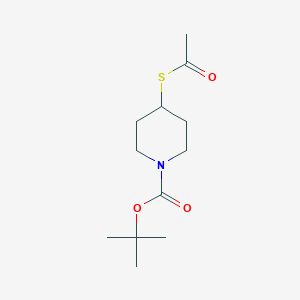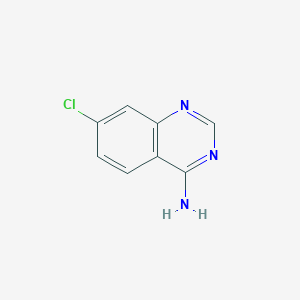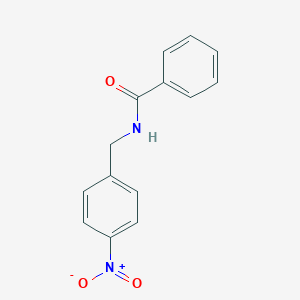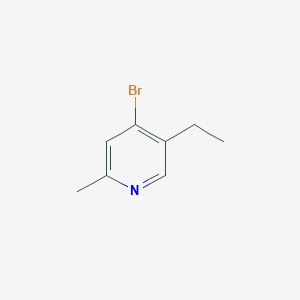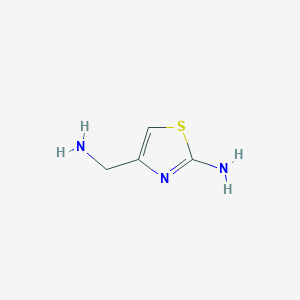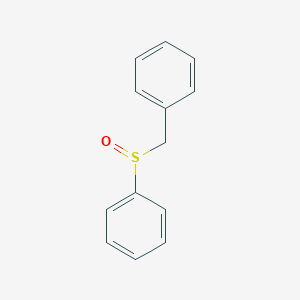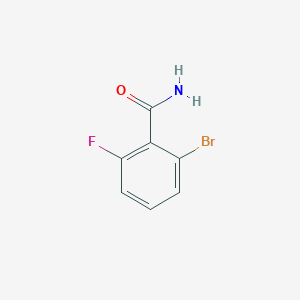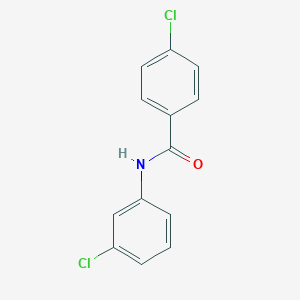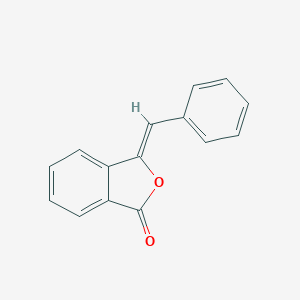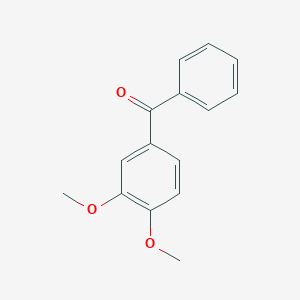
3,4-Dimetoxi-benzofenona
Descripción general
Descripción
3,4-Dimethoxybenzophenone: is an organic compound with the molecular formula C15H14O3 . It is a derivative of benzophenone, where two methoxy groups are attached to the benzene ring at the 3 and 4 positions. This compound is known for its applications in various fields, including organic synthesis and material science .
Aplicaciones Científicas De Investigación
Chemistry: 3,4-Dimethoxybenzophenone is used as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules.
Biology and Medicine: It has potential applications in medicinal chemistry for the development of pharmaceutical compounds. Its derivatives are studied for their biological activities.
Industry: In the industrial sector, 3,4-Dimethoxybenzophenone is used in the production of polymers and as a UV absorber in plastic products .
Mecanismo De Acción
Target of Action
3,4-Dimethoxybenzophenone is a derivative of benzophenone, which is commonly used in sunscreen Benzophenone derivatives are known to interact with proteins such as serum albumin and collagen .
Mode of Action
It is known that benzophenone derivatives can undergo substitution reactions based on the binding positions of characteristic elements of the pharmacophore model . This interaction can lead to changes in the bioenrichment and toxicity of the compound .
Pharmacokinetics
It is known that the liver metabolites of certain benzophenone derivatives are less toxic, which reduces the potential risk of human metabolism .
Result of Action
It is known that certain benzophenone derivatives can reduce bioenrichment and toxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4-Dimethoxybenzophenone. For instance, the molecular modification scheme of benzophenone derivatives has been found to be environment-friendly .
Análisis Bioquímico
Biochemical Properties
3,4-Dimethoxybenzophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the binding of 3,4-Dimethoxybenzophenone to the active sites of enzymes, potentially inhibiting or modifying their activity. For instance, it can act as an inhibitor for certain cytochrome P450 enzymes, affecting the metabolism of other compounds .
Cellular Effects
The effects of 3,4-Dimethoxybenzophenone on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3,4-Dimethoxybenzophenone can alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 3,4-Dimethoxybenzophenone exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation depending on the enzyme involved. For example, its interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, thereby affecting the metabolism of various substrates. Furthermore, 3,4-Dimethoxybenzophenone can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dimethoxybenzophenone have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3,4-Dimethoxybenzophenone is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to 3,4-Dimethoxybenzophenone has been associated with alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 3,4-Dimethoxybenzophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as antioxidant activity. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above certain concentration levels .
Metabolic Pathways
3,4-Dimethoxybenzophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, enhancing their solubility and excretion. The compound’s involvement in these pathways can influence metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, 3,4-Dimethoxybenzophenone is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 3,4-Dimethoxybenzophenone within tissues can affect its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of 3,4-Dimethoxybenzophenone is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of 3,4-Dimethoxybenzophenone within the cell can modulate its biochemical effects and interactions with other biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxybenzophenone can be synthesized through the Friedel-Crafts acylation reaction. One common method involves the reaction of benzoyl chloride with veratrole (1,2-dimethoxybenzene) in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in a solvent such as carbon disulfide .
Industrial Production Methods: In industrial settings, the synthesis of 3,4-Dimethoxybenzophenone may involve similar Friedel-Crafts acylation reactions but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3,4-Dimethoxybenzophenone can undergo oxidation reactions to form corresponding quinones.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzophenones depending on the reagents used.
Comparación Con Compuestos Similares
4,4’-Dimethoxybenzophenone: Similar structure but with methoxy groups at the 4 and 4’ positions.
3,4-Dihydroxybenzophenone: Hydroxy groups instead of methoxy groups.
4-Methoxybenzophenone: Only one methoxy group at the 4 position.
Uniqueness: 3,4-Dimethoxybenzophenone is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and physical properties. This makes it particularly useful in certain synthetic applications and as a UV absorber .
Propiedades
IUPAC Name |
(3,4-dimethoxyphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-13-9-8-12(10-14(13)18-2)15(16)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNOATOQNSHEFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301689 | |
| Record name | 3,4-DIMETHOXYBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4038-14-6 | |
| Record name | 4038-14-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-DIMETHOXYBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient method for synthesizing 3,4-Dimethoxybenzophenone according to the provided research?
A: While the provided research doesn't directly focus on the synthesis of 3,4-Dimethoxybenzophenone itself, one study investigates the synthesis of Dimethomorph, a fungicide derived from 4-chloro-3,4-dimethoxybenzophenone. [] This research highlights an optimized method using sodium hydroxide as a catalyst and n-octane as a solvent. [] Achieving an 88% yield, this method proves highly efficient for Dimethomorph synthesis. [] Further research may explore adapting this method for the direct synthesis of 3,4-Dimethoxybenzophenone.
Q2: How does the choice of solvent impact the hydrogenation of 3,4-Dimethoxybenzophenone?
A: Research indicates that the solvent plays a crucial role in the selective hydrogenation of 3,4-Dimethoxybenzophenone to 3,4-Dimethoxybenzhydrol. [] Comparing various solvents like methanol, ethanol, 2-propanol, and tetrahydrofuran (THF), the study identified THF as the most effective. [] When using a 5% w/w Pd/C catalyst in THF, the reaction achieved 100% conversion and 80% selectivity within an hour under specific conditions (0.5 MPa hydrogen pressure at 60°C). [] This highlights the importance of careful solvent selection for optimizing reaction efficiency and selectivity.
Q3: Are there any natural sources where 3,4-Dimethoxybenzophenone derivatives are found?
A: While the provided research doesn't explicitly mention natural sources of 3,4-Dimethoxybenzophenone, one study focuses on isolating phenolic compounds from the flowers of Rhynchosia suaveolens (Fabaceae). [] Interestingly, this study identified a new benzophenone derivative, 2-hydroxy-3,4-dimethoxybenzophenone, alongside other known compounds. [] This finding suggests that naturally occurring derivatives of 3,4-Dimethoxybenzophenone may exist in plants and potentially possess valuable biological activities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


